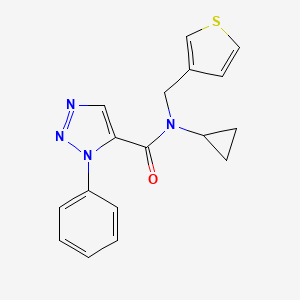![molecular formula C19H28N2O3 B3811440 2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811440.png)
2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as DMMDA-2, is a psychoactive compound that belongs to the class of phenethylamines. It is structurally similar to other psychoactive compounds such as mescaline and MDMA. DMMDA-2 has been of great interest to researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders. In
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. This compound may also modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound may also increase the activity of the immune system, which could be beneficial in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is its potential therapeutic applications in the treatment of various psychiatric disorders. It has also been shown to have a low toxicity profile in animal models. However, one of the limitations of this compound is its limited availability and high cost, which may limit its use in research.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential therapeutic applications in the treatment of various psychiatric disorders. Another direction is to explore its mechanism of action and its effects on other neurotransmitter systems. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. This compound has also been studied as a potential treatment for addiction to drugs such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14-16(23-3)7-6-15(17(14)24-4)12-21-11-9-19(13-21)8-5-10-20(2)18(19)22/h6-7H,5,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDABSIFHLHBDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCC3(C2)CCCN(C3=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole](/img/structure/B3811365.png)
![7-(3-methoxybenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811375.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B3811380.png)

![1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B3811394.png)
![[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3811401.png)
![2-methyl-8-[(1-propyl-1H-imidazol-2-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3811407.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B3811425.png)
![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-4-quinolinol](/img/structure/B3811435.png)
![(1-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3811445.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3811447.png)
![2-[4-(6-methyl-2-propylpyrimidin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B3811455.png)
![(2R*,6S*)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B3811462.png)
